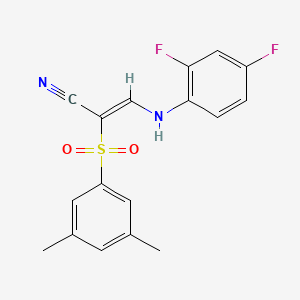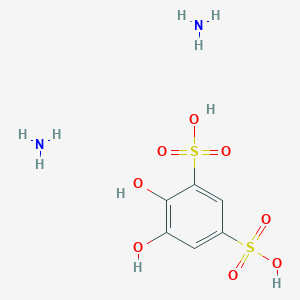
4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% (DHBDS-TAS) is a chemical compound used in a variety of scientific research applications. It is an organic acid salt that is commonly used in laboratory experiments to study the biochemical and physiological effects of different compounds. DHBDS-TAS is a versatile compound that can be used in a variety of different experiments and has been shown to have a wide range of applications in scientific research.
科学的研究の応用
4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% has a wide range of applications in scientific research. It has been used in studies of the mechanisms of action of various compounds, including drugs, hormones, and other biological molecules. It has also been used in studies of the biochemical and physiological effects of different compounds. Additionally, 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% has been used in studies of the structure and function of proteins and other macromolecules.
作用機序
The mechanism of action of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% is not yet fully understood. However, it is believed that the compound acts as a proton donor and can interact with proteins and other macromolecules. This interaction can lead to changes in the structure and/or function of proteins, which can result in changes in the biochemical and physiological effects of the compounds being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% are not yet fully understood. However, it has been shown to have an effect on the structure and function of proteins and other macromolecules. It has also been shown to have an effect on the metabolism of certain compounds, as well as the absorption and excretion of certain compounds.
実験室実験の利点と制限
The main advantage of using 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a versatile compound that can be used in a variety of different experiments. The main limitation of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% is that its mechanism of action is not yet fully understood, which can limit its utility in certain experiments.
将来の方向性
There are a number of potential future directions for research involving 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97%. These include further investigation into its mechanism of action, as well as its potential applications in drug development and drug delivery. Additionally, further research could be conducted into the biochemical and physiological effects of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97%, as well as its potential side effects. Finally, further research could be conducted into the potential uses of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% in other scientific fields, such as biochemistry, genetics, and biotechnology.
合成法
The synthesis of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% is relatively straightforward. It is synthesized by reacting 4,5-dihydroxy-1,3-benzenedisulfonic acid (DHBDS) with tetraammonium salt (TAS). The reaction is carried out in an aqueous solution of sodium hydroxide at a pH of 10-12. The reaction is carried out at room temperature and is typically complete within a few hours. The resulting product is a crystalline solid that is 97% pure.
特性
IUPAC Name |
azane;4,5-dihydroxybenzene-1,3-disulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8S2.2H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHVTKBSFOFYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.N.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

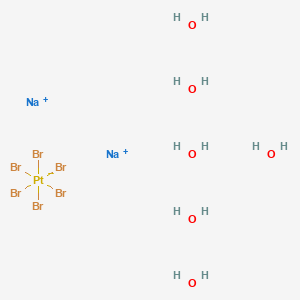
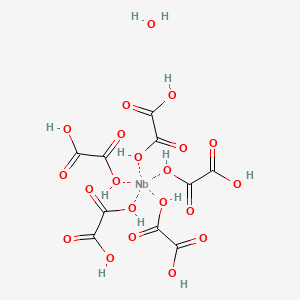
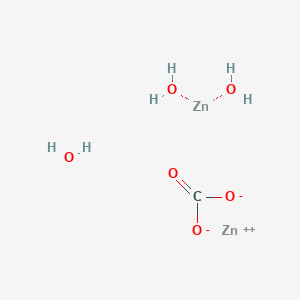
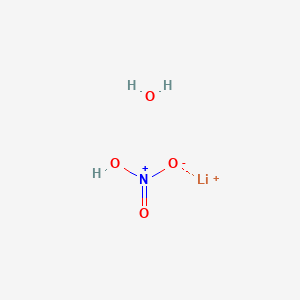
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride](/img/structure/B6313753.png)
![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate,97%](/img/structure/B6313779.png)

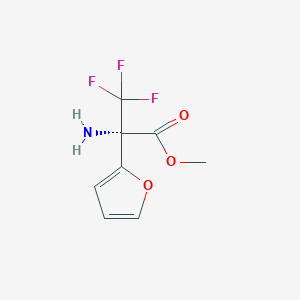
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, 97%](/img/structure/B6313791.png)



